

Spectroscopic Profile of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.74	s	1H	-	Pyridine H-4
4.40	q	4H	7.1	-OCH ₂ CH ₃
2.85	s	6H	-	Pyridine -CH ₃
1.42	t	6H	7.1	-OCH ₂ CH ₃

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
165.98	C=O (ester)
162.24	C-2/C-6 (pyridine)
140.92	C-3/C-5 (pyridine)
123.07	C-4 (pyridine)
61.41	-OCH ₂ CH ₃
24.99	Pyridine -CH ₃
14.29	-OCH ₂ CH ₃

Solvent: CDCl₃. Instrument Frequency: 100 MHz.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978, 2931, 2912, 2872	Medium	C-H stretch (alkane)
1722	Strong	C=O stretch (ester)
1591	Medium	C=C/C=N stretch (aromatic ring)
1444, 1379, 1368	Medium	C-H bend (alkane)
1295, 1224, 1124, 1110	Strong	C-O stretch (ester)
772	Strong	C-H bend (aromatic)

Sample Preparation: KBr pellet.

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
251.0	78.6	[M] ⁺ (Molecular Ion)
252.0	12.8	[M+1] ⁺
206.0	100.0	[M - C ₂ H ₅ O] ⁺
178.0	40.2	[M - C ₂ H ₅ O - CO] ⁺ or [M - COOC ₂ H ₅] ⁺
150.0	15.2	
106.0	11.0	
77.0	6.3	
29.0	18.1	
		[C ₂ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**.

Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

The title compound can be synthesized via the Hantzsch pyridine synthesis followed by oxidation. A mixture of ethyl acetoacetate, an aldehyde (such as formaldehyde or a derivative), and ammonia or an ammonium salt are reacted to form a dihydropyridine intermediate. This intermediate is then oxidized to the corresponding pyridine derivative. For instance, the oxidation of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved using an oxidizing agent like ferric chloride or sodium nitrite in acetic acid to yield **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate** was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:**
 - **Instrument:** Bruker Avance 400 MHz spectrometer.
 - **Parameters:** A standard proton NMR experiment was performed with a pulse angle of 30° , a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
 - **Processing:** The Free Induction Decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. The resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
- **^{13}C NMR Spectroscopy:**
 - **Instrument:** Bruker Avance 100 MHz spectrometer.

- Parameters: A proton-decoupled ^{13}C NMR spectrum was acquired using a standard pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were averaged.
- Processing: The FID was processed with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation. The spectrum was referenced to the central peak of the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
 - Parameters: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. A resolution of 4 cm^{-1} was used, and 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

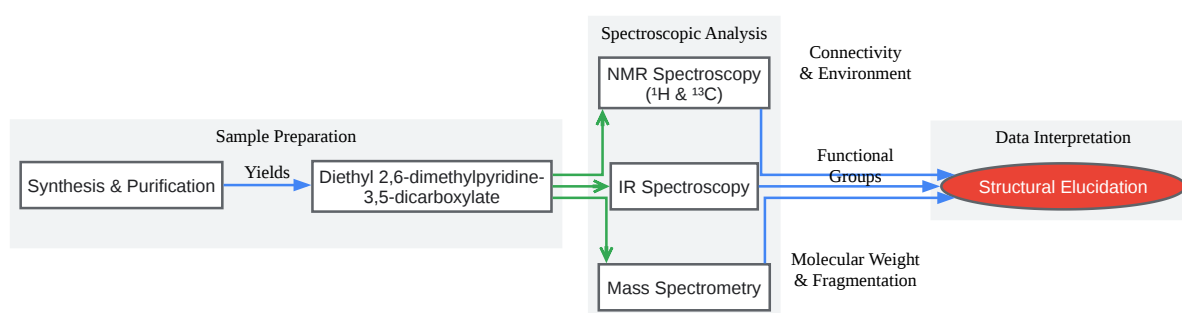
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate** in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- Data Acquisition:
 - Instrument: Agilent 7890B GC coupled to a 5977A MSD (Mass Selective Detector).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: The mass-to-charge ratio (m/z) was scanned from 20 to 400 amu.

- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

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References

- 1. analyse the 13c nmr spectra of Diethyl 2,6 dimethylpyridine 3,5 dicarboxy.. [askfilo.com]

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